(Z)-N'-(5-ブロモ-2-ヒドロキシベンジリデン)-4-メチル-3-フェニル-1H-ピラゾール-5-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

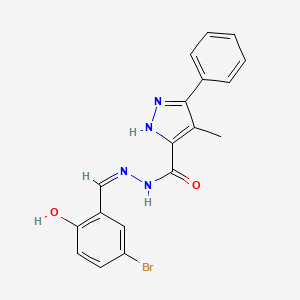

(Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15BrN4O2 and its molecular weight is 399.248. The purity is usually 95%.

BenchChem offers high-quality (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

SARS-CoV-2 メインプロテアーゼに対する潜在的な薬剤候補

この化合物は、SARS-CoV-2 メインプロテアーゼに対する潜在的な薬剤候補として検討されてきた新規銅(II)シッフ塩基錯体の合成に使用されてきました . これらの錯体は、SARS-CoV-2 メインプロテアーゼの活性部位領域のウイルスタンパク質に容易に結合することがわかりました . 分子ドッキング計算では、阻害定数が4.235 μMの結合エネルギーが-9.8 kcal mol −1 であることが明らかになりました .

構造-性質関係調査

DFT(密度汎関数理論)計算は、構造-性質関係を調査するために錯体に対して行われました . これは、化合物とその錯体の挙動を原子および分子レベルで理解するのに役立ちます .

ヒルシュフェルド表面解析

ヒルシュフェルド表面解析は、錯体の結晶構造においても調べられています . この解析は、化合物の結晶構造内の分子間相互作用に関する情報を提供します .

高選択的銅(II)膜電極のイオンフォア

この化合物は、電位測定銅(II)イオン電極の構築におけるイオンフォアとして使用されてきました . 設計された電極は、1.0 x 10-5 – 1.0 x 10-1 M Cu(II)イオンの濃度範囲で、ネルンスト傾斜29.34 mV/10倍の広い線形応答を示しました .

廃水分析

この化合物を使用して設計された電極は、廃水サンプル中の銅イオン濃度を決定するために使用されました . 得られた結果は、実施されたAAS(原子吸光分光法)法である分光法と同期関係を示しました .

結晶構造解析

生物活性

(Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical formula of (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is C₁₄H₁₃BrN₄O₃. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the bromo and hydroxy groups in the structure may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds candidates for treating inflammatory diseases.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression . Notably, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl derivatives | MAO-B inhibition | Not specified |

| Chovatia et al. | 1-acetyl-3,5-diphenyl derivatives | Antitubercular activity | 6.25 µg/mL |

| Burguete et al. | 1,5-diaryl pyrazoles | Antibacterial activity against E. coli | Not specified |

The biological activities of (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and proliferative processes.

- Receptor Modulation : These compounds can modulate receptors related to pain and inflammation, thereby reducing symptoms.

- DNA Interaction : Some derivatives interact with DNA or RNA, leading to disruptions in replication and transcription in cancer cells.

特性

IUPAC Name |

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c1-11-16(12-5-3-2-4-6-12)21-22-17(11)18(25)23-20-10-13-9-14(19)7-8-15(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIKLTZFXCEORD-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。